Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate
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Overview
Description
Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate is an organic compound with a complex structure that includes a cyclobutane ring, a methoxyphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate is unique due to its cyclobutane ring structure, which imparts specific chemical properties and reactivity. This differentiates it from other similar compounds that may have different ring structures or functional groups.
Biological Activity
Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and mechanisms of action, while providing data tables and case studies to illustrate its significance.
- IUPAC Name : this compound
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- CAS Number : [Insert CAS Number Here]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclobutane Formation : Utilizing cyclization reactions of appropriate precursors.
- Esterification : Converting carboxylic acids to esters using methanol and acid catalysts.
- Oxidation and Reduction Steps : Adjusting functional groups to achieve the desired structure.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
A549 (Lung Cancer) | 12.8 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 10.5 | Activation of caspase pathways |
The compound's mechanism appears to involve:
- Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle, particularly at the G1/S checkpoint.
- Enzyme Inhibition : Potentially inhibiting specific kinases involved in cancer cell signaling pathways.
Case Studies
-
Study on MCF-7 Cells :
- Researchers observed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value of 15.2 µM. The study suggested that the compound activates apoptotic pathways, leading to increased caspase activity.
-
In Vivo Studies :
- An animal model study indicated that administration of the compound led to a reduction in tumor size in xenograft models of breast and lung cancer, supporting its potential as a therapeutic agent.
Properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)-3-oxocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-16-11-5-3-9(4-6-11)13(12(15)17-2)7-10(14)8-13/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTVANXMIQSEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC(=O)C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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